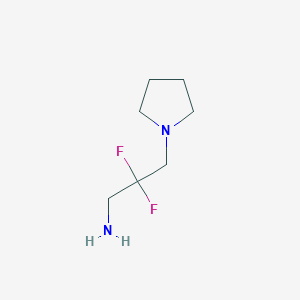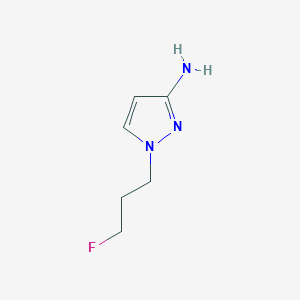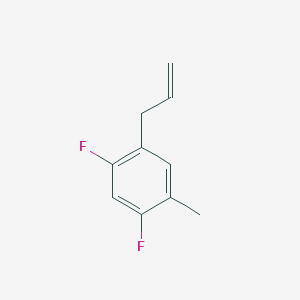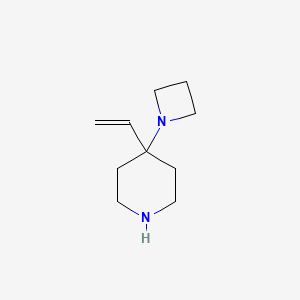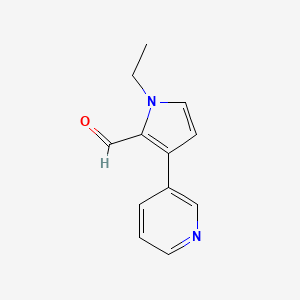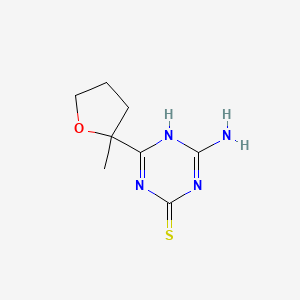![molecular formula C7H11BrO3S B13175440 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a highly functionalized and reactive compound It is characterized by its unique structure, which includes a bromomethyl group attached to a hexahydro-thieno-furan-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione typically involves multiple steps. One common method starts with the bromination of dimethyl itaconate using bromine under reflux conditions in carbon tetrachloride. This reaction produces an intermediate dibromide compound, which is then subjected to a regio- and stereoselective dehydrobromination process induced by triethylamine . The resulting product undergoes further transformations, including hydrolysis and intramolecular cyclization, to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that appropriate reaction conditions and safety measures are implemented.
Analyse Des Réactions Chimiques
Types of Reactions
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, triethylamine, and various nucleophiles. Reaction conditions typically involve refluxing in solvents such as carbon tetrachloride and acetic anhydride .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of functionalized derivatives .
Applications De Recherche Scientifique
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic applications, particularly in the development of new drugs.
Material Science: The compound’s reactivity makes it useful in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione include:
3-(bromomethyl) furan-2,5-dione: This compound shares a similar core structure and reactivity profile.
5-(hydroxy-, chloro-, bromomethyl)furan-2-enones: These compounds are structurally related and exhibit similar reactivity.
Uniqueness
Its reactivity and versatility make it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C7H11BrO3S |
|---|---|
Poids moléculaire |
255.13 g/mol |
Nom IUPAC |
3a-(bromomethyl)-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan 5,5-dioxide |
InChI |
InChI=1S/C7H11BrO3S/c8-3-7-4-11-1-6(7)2-12(9,10)5-7/h6H,1-5H2 |
Clé InChI |
QQYKHASJGDYYDX-UHFFFAOYSA-N |
SMILES canonique |
C1C2CS(=O)(=O)CC2(CO1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




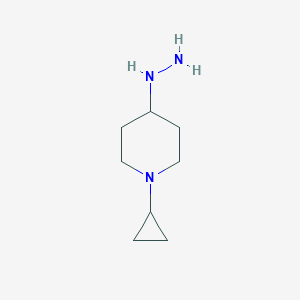
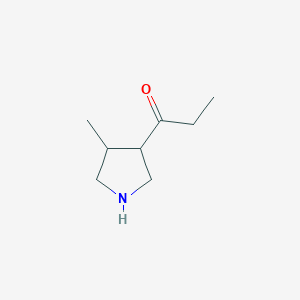
![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)
